Methyl 5-methoxybenzofuran-4-carboxylate
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 5-methoxy-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-9-4-3-8-7(5-6-15-8)10(9)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
IUQBWLMLHSEXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC=C2)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 5-methoxybenzofuran-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The exact mechanism can vary based on the specific biological system and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between methyl 5-methoxybenzofuran-4-carboxylate and related benzofuran derivatives:
Key Observations:
- Ring Saturation : The dihydrobenzofuran derivative features a partially saturated ring, reducing aromaticity and increasing conformational flexibility, which may influence biological interactions.
- Molecular Weight : The target compound’s molecular weight (206.20 g/mol) is intermediate among analogues, with bulkier substituents (e.g., dihydroxypropane in ) significantly increasing mass.
Physicochemical Properties
Limited data on exact melting points or solubility are available in the provided evidence, but inferences can be made:
- Solubility: The target compound’s methoxy and ester groups likely improve solubility in polar organic solvents compared to non-polar derivatives. In contrast, the dihydroxypropane substituent in may enhance water solubility due to hydrogen bonding .
- Stability : The formyl group in could reduce stability under basic conditions due to susceptibility to nucleophilic attack, whereas the methoxy group in the target compound offers greater inertness .
Functional and Application Differences
- Pharmaceutical Potential: The dihydro derivative ’s hydroxyl groups may favor interactions with biological targets, while the target compound’s methoxy group could enhance metabolic stability.
- Reactivity : The formyl group in makes it a candidate for further functionalization (e.g., Schiff base formation), whereas the target compound’s ester group is more suited to hydrolytic prodrug strategies .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-methoxybenzofuran-4-carboxylate, and how can reaction conditions be systematically optimized?
Synthesis typically involves multi-step strategies, such as:
- Etherification and cyclization : Starting with o-hydroxyacetophenone derivatives, methoxy groups are introduced via alkylation (e.g., methyl iodide under basic conditions). Cyclization is achieved using dehydrating agents like polyphosphoric acid or catalytic acid (e.g., H₂SO₄) .
- Esterification : The carboxylate group is introduced via esterification of the corresponding carboxylic acid using methanol and a coupling agent (e.g., DCC/DMAP) .
Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be tested using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC and confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolve the 3D structure using SHELX (SHELXL for refinement, SHELXS for solution) . ORTEP-III can visualize thermal ellipsoids and validate bond geometries .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions and esterification. IR identifies carbonyl (C=O) and ether (C-O-C) stretches.
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis ensure ≥95% purity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered moieties. Apply restraints (e.g., SIMU, DELU) to stabilize geometry .
- Twinning analysis : For non-merohedral twinning, employ PLATON’s TWIN/BASF tools. Refine twin laws (e.g., -h, -k, l) iteratively while monitoring R-factors .
- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to flag outliers in bond distances/angles .
Q. What methodologies are suitable for analyzing hydrogen-bonding networks in this compound crystals?
- Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, C, R motifs) using Mercury or CrystalExplorer. Identify donor-acceptor pairs (e.g., O–H···O=C) and quantify interaction energies with DFT .
- Electrostatic potential maps : Generate Hirshfeld surfaces to visualize intermolecular contacts (e.g., π-π stacking, C–H···O interactions) .
Q. How can conformational flexibility in the benzofuran ring be quantified using computational methods?
- Ring puckering analysis : Apply Cremer-Pople parameters (Q, θ, φ) to describe out-of-plane distortions. Calculate using Cartesian coordinates from X-ray data .
- Molecular dynamics (MD) : Simulate ring dynamics in solvents (e.g., DMSO, chloroform) with AMBER/GAFF force fields. Compare torsional angles (e.g., C4–C5–O–CH₃) to crystallographic data .
Q. What experimental and computational approaches can elucidate reaction mechanisms for synthesizing this compound?
- Isotopic labeling : Track <sup>18</sup>O incorporation in ester groups via GC-MS to confirm nucleophilic acyl substitution pathways.
- DFT studies : Optimize transition states (e.g., B3LYP/6-31G**) for cyclization steps. Calculate activation energies (ΔG‡) to identify rate-determining steps .
- Kinetic profiling : Use in-situ FTIR or Raman to monitor intermediate formation (e.g., enol ethers) during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
